

# 3-Thienylboronic acid CAS number and structure

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## Compound of Interest

Compound Name: 3-Thienylboronic acid

Cat. No.: B050007

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An In-Depth Technical Guide to **3-Thienylboronic Acid**

## Introduction

**3-Thienylboronic acid**, a member of the heteroarylboronic acid family, is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] This capability is crucial for constructing the complex molecular architectures of pharmaceutical compounds and the extended  $\pi$ -conjugated systems found in organic electronic materials.[1]

This guide provides a comprehensive overview of **3-Thienylboronic acid**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

CAS Number: 6165-69-1[3][4][5][6]

Molecular Formula:  $C_4H_5BO_2S$ [3][4]

Molecular Weight: 127.96 g/mol [3][4]

Chemical Structure:

Caption: Chemical structure of **3-Thienylboronic acid**.

## Physicochemical Properties

The key physical and chemical properties of **3-Thienylboronic acid** are summarized in the table below.

Property	Value	Reference
Appearance	White to light yellow or grayish crystalline powder	[3][6]
Melting Point	164-169 °C	[3][4]
Boiling Point	287.9 ± 32.0 °C (Predicted)	[3][6]
Density	1.32 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3][6]
Solubility	Soluble in Methanol	[3][6]
pKa	8.25 ± 0.10 (Predicted)	[3][6]
SMILES	<chem>OB(O)c1ccsc1</chem>	[4]
InChI	1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H	[3][4]

## Safety and Handling

**3-Thienylboronic acid** is classified as an irritant and is harmful if swallowed.[3][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Precautionary Statements	P261, P264, P270, P301+P312, P302+P352, P305+P351+P338	[3]
Storage	Keep in a dark place, sealed in a dry, room temperature environment.	[3][6]

## Experimental Protocols

### Synthesis of 3-Thienylboronic Acid from 3-Bromothiophene

A common method for synthesizing **3-Thienylboronic acid** involves the reaction of a Grignard reagent formed from 3-bromothiophene with a trialkyl borate, followed by acidic hydrolysis.[7] A noncryogenic protocol has also been developed for synthesizing substituted thienylboronic acids.[8]

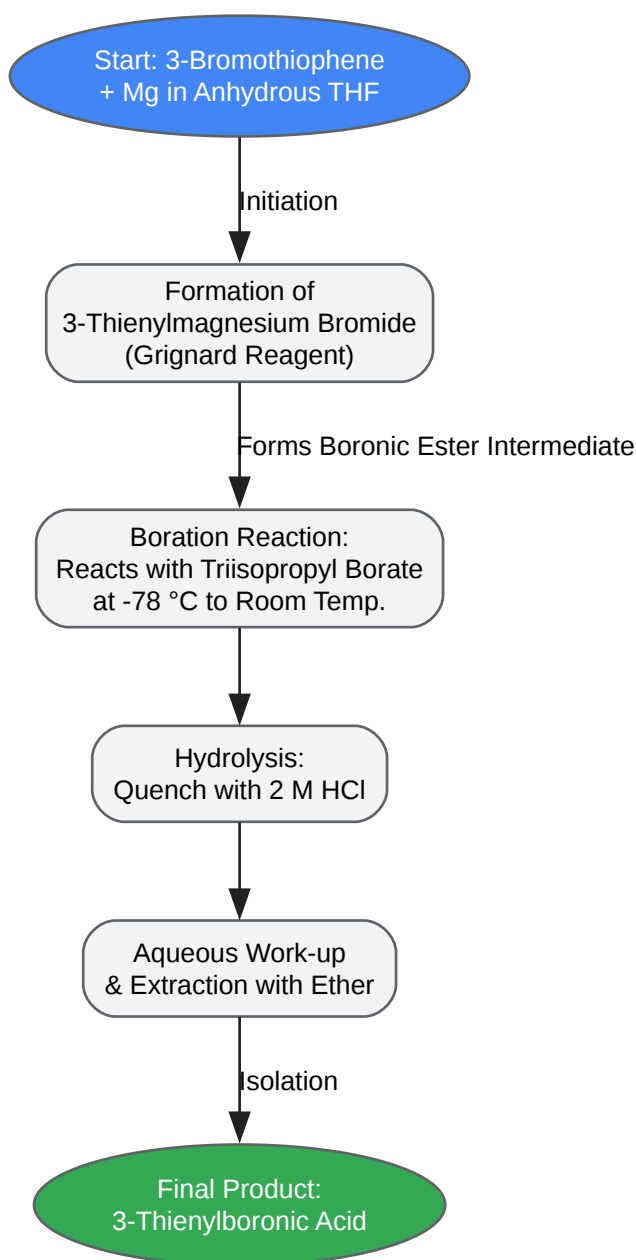
Materials and Reagents:

- 3-Bromothiophene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate

- 2 M Hydrochloric acid (HCl)
- Diethyl ether or Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Grignard Reagent Formation: Under an inert atmosphere (e.g., Argon), magnesium turnings are placed in a flame-dried, three-necked flask. A solution of 3-bromothiophene in anhydrous THF is added dropwise to initiate the formation of 3-thienylmagnesium bromide.
- Boration: The Grignard reagent is cooled to a low temperature (e.g.,  $-78\text{ }^\circ\text{C}$ ), and triisopropyl borate is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours.
- Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl, leading to the hydrolysis of the boronic ester to **3-Thienylboronic acid**.
- Work-up and Isolation: The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield the solid product.<sup>[3]</sup>



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Caption: Generalized workflow for the synthesis of **3-Thienylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

**3-Thienylboronic acid** is a key reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.[9]

Materials and Reagents:

- Aryl halide (e.g., bromobenzene)
- **3-Thienylboronic acid** (1.1 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (catalyst)
- Triphenylphosphine ( $\text{PPh}_3$ ) (ligand)
- 2 M Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (base)
- n-Propanol and deionized water (solvents)

#### Procedure:

- **Reaction Setup:** In a round-bottomed flask, the aryl halide, **3-Thienylboronic acid**, and n-propanol are combined and stirred.<sup>[9]</sup>
- **Catalyst and Base Addition:** Palladium acetate, triphenylphosphine, aqueous sodium carbonate, and deionized water are added to the mixture.<sup>[9]</sup>
- **Reaction:** The mixture is heated to reflux under a nitrogen atmosphere for approximately one hour, or until the reaction is complete (monitored by TLC).<sup>[9]</sup>
- **Work-up and Purification:** After cooling, the product is extracted, and the crude product can be purified by recrystallization to yield the desired biaryl compound.<sup>[9]</sup>

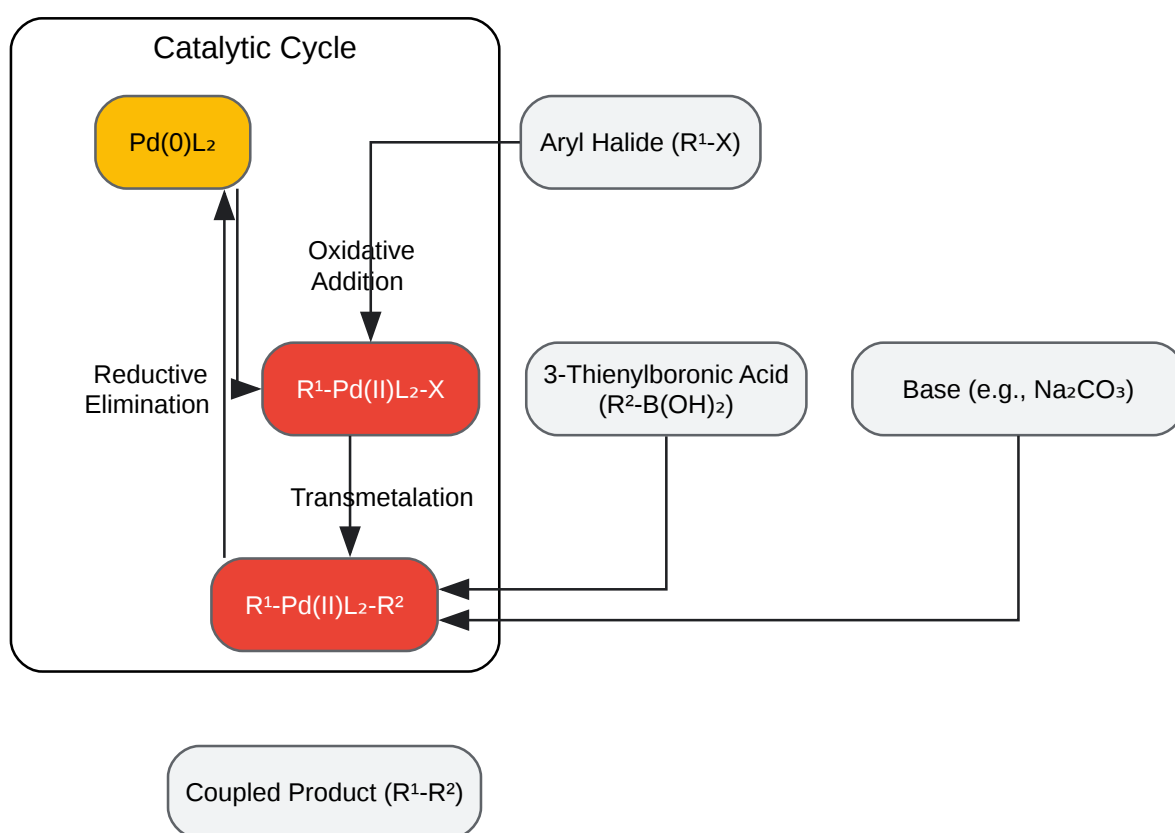
## Applications in Research and Drug Development

The unique properties of **3-Thienylboronic acid** make it a valuable tool for researchers.

- **Organic Synthesis:** It is a fundamental building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.<sup>[1][10]</sup> This reaction is noted for its high functional group tolerance and can often be carried out in aqueous environments.<sup>[9]</sup>
- **Medicinal Chemistry:** Boronic acids, in general, are of increasing interest as therapeutic agents due to their ability to inhibit enzymes.<sup>[11]</sup> **3-Thienylboronic acid** is used in the synthesis of porphyrins as telomerase inhibitors and to prepare 1,4-disubstituted imidazoles

as potential antibacterial agents.[3][6] The development of novel synthesis methods, such as decarboxylative borylation, is expanding the accessibility of boronic acid-based drugs.[12][13]

- **Chemical Sensors:** The boronic acid group can reversibly bind with diols, such as saccharides.[14] This interaction, which is pH-dependent, forms the basis of its application in chemical sensors.[14][15] The electrochemical activity of the thiophene ring allows for the development of "smart" chemical sensors where receptor affinity can be controlled electrically.[14][16] Isothermal Titration Calorimetry (ITC) has been used to study these binding properties, showing the highest binding enthalpy with sorbitol and fructose.[14]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**3-Thienylboronic acid** is a cornerstone reagent in modern organic chemistry. Its well-defined properties and reactivity, particularly in the robust and versatile Suzuki-Miyaura coupling reaction, have established it as an indispensable tool for the synthesis of complex organic molecules. For researchers in drug discovery and materials science, **3-Thienylboronic acid** offers a reliable and efficient means to construct novel molecular frameworks, driving innovation in these fields.

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